2-(2-fluorophenyl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]benzamide
Description
2-(2-fluorophenyl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a cyclobutyl ring, and an oxan-4-ylamino moiety, making it structurally unique and potentially useful in medicinal chemistry and other research areas.
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c23-19-8-4-3-6-17(19)16-5-1-2-7-18(16)22(26)25-21-10-9-20(21)24-15-11-13-27-14-12-15/h1-8,15,20-21,24H,9-14H2,(H,25,26)/t20-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWTVXQTCHDRRX-RTWAWAEBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2CCOCC2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1NC2CCOCC2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under controlled conditions.
Introduction of the oxan-4-ylamino group: This step involves the reaction of the cyclobutyl intermediate with an oxan-4-ylamine derivative, often under basic conditions to facilitate nucleophilic substitution.
Attachment of the fluorophenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid and the appropriate halogenated intermediate.
Formation of the benzamide: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain proteins.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the oxan-4-ylamino moiety can form hydrogen bonds with target molecules. The cyclobutyl ring provides structural rigidity, potentially increasing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]benzamide: Similar structure but with a chlorine atom instead of fluorine.
2-(2-bromophenyl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]benzamide: Similar structure but with a bromine atom instead of fluorine.
2-(2-methylphenyl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]benzamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenyl)-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]benzamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This can result in enhanced biological activity and better pharmacokinetic profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
